molecular formula C16H18ClN3O3 B2455399 Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate CAS No. 2418648-14-1

Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate

Cat. No. B2455399
CAS RN: 2418648-14-1
M. Wt: 335.79
InChI Key: ITRQGIYVHYNAOP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aziridine group, for instance, is a three-membered ring, which introduces strain into the molecule. The pyrazole ring is a heterocyclic compound containing nitrogen, which can participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For example, the aziridine group is known to be reactive due to ring strain and can undergo ring-opening reactions. The pyrazole ring can act as a base, accepting protons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like the methoxy group and the benzoate group could make it somewhat soluble in polar solvents .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses (for example, in medicine or materials science), and developing methods for its synthesis .

properties

IUPAC Name

methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-19-7-11(6-18-19)8-20-9-13(20)10-23-15-4-3-12(5-14(15)17)16(21)22-2/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRQGIYVHYNAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=C(C=C(C=C3)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate

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